3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone
Overview
Description
3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone is a useful research compound. Its molecular formula is C17H17ClO and its molecular weight is 272.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorogenic Acid: A Pharmacological Perspective
Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects. It is naturally found in green coffee extracts and tea, playing roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and a central nervous system stimulator. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders highlights its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects for practical uses, such as natural food additives to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).
Environmental Implications of Chlorophenols
Chlorophenols are evaluated for their consequences on the aquatic environment, showing moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their persistence in the environment can vary, influenced by the presence of biodegrading microflora and environmental conditions, notably for compounds like 3-chlorophenol. This review underscores the complex nature of chlorophenols' environmental behavior, urging a better understanding of their fate and impact to mitigate potential risks (Krijgsheld & Gen, 1986).
Synthesis and Industrial Relevance
Efficient and selective processes for the synthesis of commercially important chlorinated phenols, such as para-chlorination of phenol and its derivatives, have been developed. These chlorinated phenols serve as significant intermediates in various industrial applications. The review tracks the progression from using inorganic solids to poly(alkylene sulphide) catalysts, which promote high regioselectivity and yields in chlorination reactions, highlighting the industrial significance of these advancements (Smith & El‐Hiti, 2021).
Wastewater Treatment in the Pesticide Industry
The pesticide production industry's wastewater, rich in toxic pollutants, including various chlorophenols and chlorinated compounds, poses significant environmental risks if not adequately treated. The combination of biological processes and granular activated carbon has been identified as an effective treatment method, potentially generating high-quality effluent. This review highlights the importance of experimental evaluation of these treatment processes to ascertain design efficiencies and costs, reflecting on the critical need for managing industrial wastewater to prevent environmental contamination (Goodwin et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyraclostrobin and pitolisant , have been found to interact with specific targets. Pyraclostrobin, for instance, is used against Botrytis cinerea and Alternaria alternata , while pitolisant acts as an antagonist or inverse agonist of the histamine H3 receptor .
Mode of Action
For example, myclobutanil disrupts membrane function by inhibiting sterol biosynthesis . Similarly, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
A selenium-containing compound with a similar structure was found to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone might also influence similar biochemical pathways.
Result of Action
For example, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Triclocarban, a compound with a similar structure, is known to be a persistent xenobiotic contaminant in the environment .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBFVQPIKNJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644479 | |
Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-03-9 | |
Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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